

Standard Operating Procedure for 4-Pyrimidine Methanamine: Application Notes and Protocols

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Compound of Interest

Compound Name: *4-Pyrimidine methanamine*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and experimental use of **4-Pyrimidine methanamine**. The information is intended to guide laboratory personnel in proper safety procedures, experimental design, and data interpretation.

Compound Information

Chemical Name: **4-Pyrimidine methanamine** Synonyms: (Pyrimidin-4-yl)methanamine

Molecular Formula: C₅H₇N₃ Molecular Weight: 109.13 g/mol CAS Number: 45588-79-4

Structural Formula:

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of **4-Pyrimidine methanamine** and related pyrimidine derivatives.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	109.13 g/mol	[1]
Molecular Formula	C ₅ H ₇ N ₃	[1]
Appearance	White to slightly beige crystals or powder	[2]
Melting Point	154-156 °C	[2]
Water Solubility	Slightly soluble	[2]
pKa	5.71 (at 20°C)	[2]

Table 2: Toxicological Data for Related Pyrimidine Compounds

Compound	Test Type	Route of Exposure	Species	Dose/Duration	Toxic Effects	Reference
2-chloro-4-(dimethylamino)-5-methyl-pyrimidine	LD50	Intraperitoneal	Mouse	15 mg/kg	Behavioral convulsions or effect on seizure threshold	[3]
3-Butyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride	LD50	Oral	Rat	1100 mg/kg	Details of toxic effects not reported other than lethal dose value	[4]
Pyrimidin-5-ylmethanamine	GHS Classification	-	-	-	Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation	[5]

Note: Specific LD50 data for **4-Pyrimidine methanamine** was not found. The provided data for related compounds should be used for hazard assessment with caution.

Safety and Handling

3.1. Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles.

- Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
- Skin and Body Protection: Wear a lab coat. Ensure sleeves are fully extended.
- Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or dusting is anticipated, a NIOSH-approved respirator may be necessary.

3.2. Handling Procedures

- Avoid inhalation of dust and vapors.
- Avoid contact with skin and eyes.
- Use non-sparking tools.
- Prevent the formation of dust and aerosols.
- Wash hands thoroughly after handling.

3.3. Storage

- Store in a tightly closed container.
- Keep in a cool, dry, and well-ventilated place.
- Store away from incompatible materials such as strong oxidizing agents and acids.

3.4. Disposal

- Dispose of waste in accordance with local, state, and federal regulations.
- Do not dispose of down the drain.
- Contaminated packaging should be treated as hazardous waste.

Experimental Protocols

The following are generalized protocols for common applications of small molecules like **4-Pyrimidine methanamine** in a research setting.

4.1. Preparation of Stock Solutions

- Objective: To prepare a concentrated stock solution for serial dilutions in subsequent experiments.
- Materials:
 - **4-Pyrimidine methanamine** powder
 - Dimethyl sulfoxide (DMSO)
 - Sterile microcentrifuge tubes
 - Vortex mixer
 - Calibrated pipettes
- Procedure:
 1. Tare a sterile microcentrifuge tube on an analytical balance.
 2. Carefully weigh out the desired amount of **4-Pyrimidine methanamine** powder into the tube.
 3. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
 4. Vortex the tube until the compound is completely dissolved.
 5. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2. In Vitro Kinase Inhibition Assay

Many pyrimidine derivatives are known to act as kinase inhibitors.^{[6][7]} This protocol provides a general framework for assessing the inhibitory activity of **4-Pyrimidine methanamine** against a specific kinase.

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **4-Pyrimidine methanamine** against a target kinase.

- Materials:

- Recombinant kinase
- Kinase-specific substrate
- ATP
- Assay buffer
- **4-Pyrimidine methanamine** stock solution
- Positive control inhibitor
- Kinase activity detection reagent (e.g., ADP-Glo™)
- 384-well assay plates
- Plate reader

- Procedure:

1. Prepare serial dilutions of **4-Pyrimidine methanamine** in assay buffer.
2. Add the kinase and its specific substrate to the wells of a 384-well plate.
3. Add the diluted **4-Pyrimidine methanamine** or controls (vehicle and positive control inhibitor) to the respective wells.
4. Initiate the kinase reaction by adding ATP.
5. Incubate the plate at the optimal temperature and time for the specific kinase.

6. Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.
7. Calculate the percent inhibition for each concentration of the test compound.
8. Plot the percent inhibition against the log concentration of **4-Pyrimidine methanamine** to determine the IC_{50} value.

4.3. Cell Viability (MTT) Assay

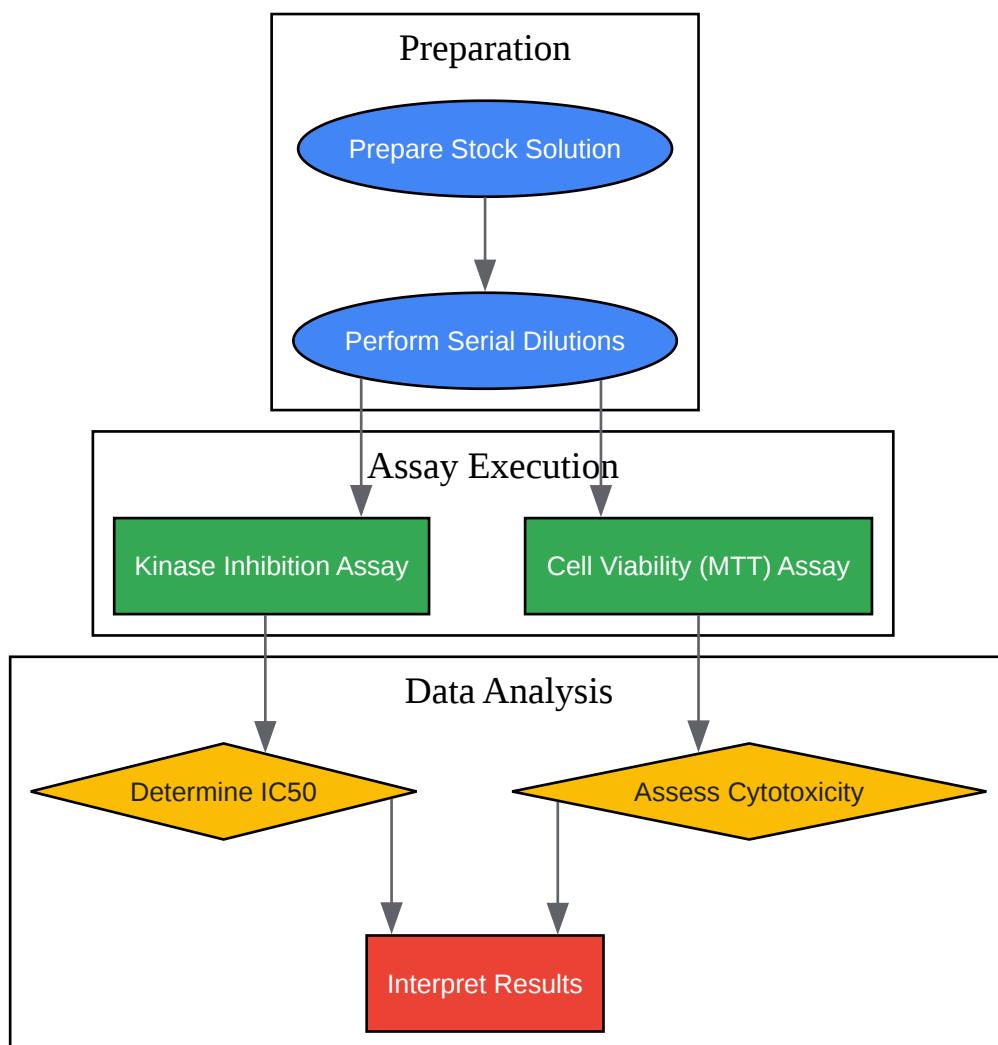
This assay is used to assess the cytotoxic effects of a compound on cultured cells.

- Objective: To determine the effect of **4-Pyrimidine methanamine** on the viability of a specific cell line.
- Materials:
 - Mammalian cell line of interest
 - Cell culture medium
 - Fetal bovine serum (FBS)
 - Penicillin-Streptomycin
 - Trypsin-EDTA
 - 96-well cell culture plates
 - **4-Pyrimidine methanamine** stock solution
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization solution (e.g., DMSO or acidic isopropanol)
 - Microplate reader
- Procedure:

1. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Prepare serial dilutions of **4-Pyrimidine methanamine** in cell culture medium.
3. Remove the old medium from the wells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only controls.
4. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
5. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
6. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
7. Measure the absorbance at the appropriate wavelength using a microplate reader.
8. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Experimental Workflow for In Vitro Screening

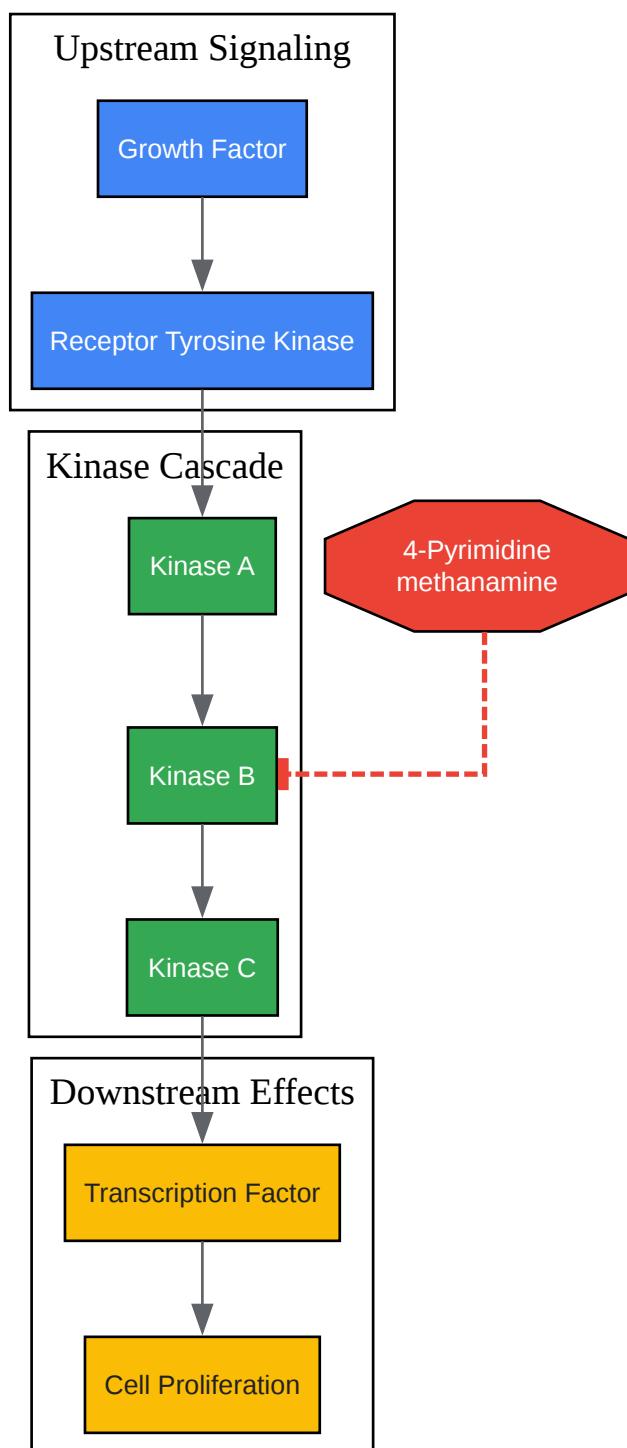


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Caption: General workflow for in vitro screening of **4-Pyrimidine methanamine**.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of pyrimidine derivatives, a plausible mechanism of action is the inhibition of a kinase-mediated signaling pathway, such as one involved in cell proliferation.



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Caption: Hypothetical inhibition of a kinase cascade by **4-Pyrimidine methanamine**.

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